[1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is a synthetic compound belonging to the class of triazolopyrimidines. The triazolopyrimidine scaffold is known for its presence in various bioactive molecules, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using similar microwave-mediated methods. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrimidines .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is used as a building block for the synthesis of various bioactive molecules.
Biology
Biologically, this compound exhibits significant antibacterial, antifungal, antiviral, and antiparasitic activities. It has been studied for its potential to inhibit various pathogens and is considered a promising candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound has shown potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by targeting specific signaling pathways, such as the ERK signaling pathway . Additionally, it has applications in cardiovascular and anti-inflammatory therapies .
Industry
Industrially, this compound is used in the development of agrochemicals, including herbicides and fungicides. Its ability to interact with various biological targets makes it a valuable component in agricultural formulations .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but may differ in functional groups and biological activities.
[1,2,4]Triazolo[4,3-a]pyridine: Another isomer with different biological properties.
[1,2,4]Triazolo[1,5-c]pyrimidine: Less studied but structurally related.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is unique due to its specific biological activities and the ability to inhibit multiple signaling pathways. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a compound of significant interest .
Properties
CAS No. |
2770360-03-5 |
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Molecular Formula |
C5H7Cl2N5 |
Molecular Weight |
208.05 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-6-amine;dihydrochloride |
InChI |
InChI=1S/C5H5N5.2ClH/c6-4-1-7-5-8-3-9-10(5)2-4;;/h1-3H,6H2;2*1H |
InChI Key |
NFIIVRNNOIQQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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